molecular formula C16H14ClNO3 B5510237 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one

2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one

Cat. No.: B5510237
M. Wt: 303.74 g/mol
InChI Key: QSPOMHYGHCEGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. Many compounds with similar structures have various biological activities, such as anticancer, antibacterial, antiviral, antimalarial, and antiprotozoal activities .

Safety and Hazards

As with any chemical compound, handling “2-(4-chlorophenyl)-6,7-dimethoxy-1-isoindolinone” would require appropriate safety precautions. This could include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future research directions for this compound could include further studies on its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures. The resulting intermediate is then subjected to cyclization to form the isoindolinone ring structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted isoindolinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6,7-dimethoxyisoindolin-1-one
  • 2-(4-Methylphenyl)-6,7-dimethoxyisoindolin-1-one
  • 2-(4-Fluorophenyl)-6,7-dimethoxyisoindolin-1-one

Uniqueness

2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

2-(4-chlorophenyl)-6,7-dimethoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-20-13-8-3-10-9-18(12-6-4-11(17)5-7-12)16(19)14(10)15(13)21-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPOMHYGHCEGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)Cl)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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